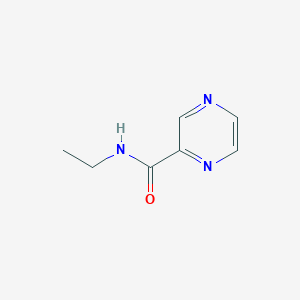

N-ethylpyrazine-2-carboxamide

Description

N-Ethylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2 of the pyrazine ring and an ethyl substituent on the amide nitrogen. For example, 5-chloro-N-phenylpyrazine-2-carboxamide derivatives are prepared by reacting 5-chloropyrazine-2-carboxylic acid with substituted anilines using coupling agents like isobutyl chloroformate or trimethylacetyl chloride . The N-ethyl variant likely follows a similar pathway, substituting the amine reactant with ethylamine.

Key applications of pyrazine carboxamides include their role as antitubercular agents, with derivatives such as pyrazinamide (a first-line tuberculosis drug) serving as structural inspirations . The ethyl group in this compound may influence lipophilicity and bioavailability, factors critical to drug penetration in bacterial membranes .

Structure

3D Structure

Propriétés

Numéro CAS |

74416-46-9 |

|---|---|

Formule moléculaire |

C7H9N3O |

Poids moléculaire |

151.17 g/mol |

Nom IUPAC |

N-ethylpyrazine-2-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-2-9-7(11)6-5-8-3-4-10-6/h3-5H,2H2,1H3,(H,9,11) |

Clé InChI |

JJNNWWOHMWHRAB-UHFFFAOYSA-N |

SMILES canonique |

CCNC(=O)C1=NC=CN=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La N-éthylpyrazine-2-carboxamide peut être synthétisée par plusieurs méthodes. Une approche courante implique la réaction de l'acide pyrazine-2-carboxylique avec l'éthylamine. La réaction se produit généralement en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide. La réaction est réalisée dans un solvant organique comme le dichlorométhane à température ambiante, suivie d'une purification par recristallisation ou chromatographie .

Méthodes de production industrielle

Dans un contexte industriel, la synthèse de la N-éthylpyrazine-2-carboxamide peut impliquer des techniques de chimie en flux continu. Cette méthode permet une production efficace et évolutive du composé en intégrant plusieurs étapes réactionnelles en un seul processus continu. L'utilisation de systèmes de flux automatisés peut améliorer le rendement et la pureté du produit final tout en minimisant les déchets et le temps de réaction .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La N-éthylpyrazine-2-carboxamide présente plusieurs applications de recherche scientifique :

Chimie médicinale : Elle sert d'intermédiaire dans la synthèse d'agents antituberculeux potentiels et d'autres molécules bioactives.

Études biologiques : Le composé est utilisé dans des études portant sur l'inhibition du transport d'électrons photosynthétique dans les plantes.

Applications industrielles : Elle est utilisée dans le développement de nouveaux matériaux et procédés chimiques en raison de sa réactivité polyvalente.

Mécanisme d'action

Le mécanisme d'action de la N-éthylpyrazine-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans le contexte de son activité antituberculeuse, le composé est censé interférer avec la voie de synthèse des acides gras dans Mycobacterium tuberculosis. Cette inhibition perturbe la synthèse des acides gras essentiels nécessaires à la croissance et à la réplication bactériennes.

Applications De Recherche Scientifique

N-ethylpyrazine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antitubercular agents and other bioactive molecules.

Biological Studies: The compound is used in studies investigating the inhibition of photosynthetic electron transport in plants.

Industrial Applications: It is employed in the development of new materials and chemical processes due to its versatile reactivity.

Mécanisme D'action

The mechanism of action of N-ethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound is believed to interfere with the fatty acid synthesis pathway in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of essential fatty acids required for bacterial growth and replication .

Comparaison Avec Des Composés Similaires

Table 1: Structural Analogs of Pyrazine-2-Carboxamides

Key Observations :

- Substituent Effects : Chloro (Cl) and trifluoromethyl (CF₃) groups enhance antimycobacterial activity by increasing lipophilicity and target binding . Ethyl groups may balance solubility and membrane permeability.

- Synthetic Yields : Reactions with aliphatic amines (e.g., hexylamine) yield higher efficiencies (~90%) compared to aromatic substitutions (~22–27%) due to steric and electronic factors .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Key Observations :

Activité Biologique

N-ethylpyrazine-2-carboxamide is a compound that has drawn attention in medicinal chemistry due to its significant biological activities, particularly as an antitubercular agent. This article delves into its biological mechanisms, synthesis, and comparative analysis with related compounds, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring structure with an ethyl group and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 166.18 g/mol. This structure allows for diverse reactivity and biological activity, making it a valuable compound in pharmaceutical research.

The primary mechanism of action for this compound involves the inhibition of fatty acid synthesis pathways in Mycobacterium tuberculosis . This disruption is crucial for the survival and replication of the bacteria, as fatty acids are essential components for cell membrane integrity and energy metabolism.

Key Pathways Affected:

- Fatty Acid Synthesis : Inhibition leads to reduced bacterial growth.

- Photosynthetic Electron Transport : The compound also shows potential effects on plant biology by inhibiting photosynthetic processes.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

| Biological Activity | Description |

|---|---|

| Antitubercular | Inhibits growth of Mycobacterium tuberculosis through fatty acid synthesis disruption. |

| Plant Biology | Affects photosynthetic electron transport, indicating broader ecological implications. |

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrazinamide | Pyrazine ring with a carboxamide group | Antitubercular agent targeting fatty acid synthesis |

| N-Methylpyrazine-2-carboxamide | Methyl substitution on pyrazine ring | Similar biological activities but different pharmacokinetics |

| N-(2-Aminoethyl)pyrazine-2-carboxamide | Aminoethyl substituent | Potentially different reactivity and biological effects |

The ethyl substitution in this compound enhances its reactivity and biological activity compared to other derivatives.

Case Studies

- Antitubercular Activity Study :

- A study demonstrated that this compound effectively inhibited the growth of M. tuberculosis with an IC50 value indicating significant potency against this pathogen.

- Photosynthetic Inhibition :

- Research indicated that the compound could inhibit photosynthetic electron transport in plants, suggesting potential applications in agricultural science.

Synthesis Methods

This compound can be synthesized through various methods, often involving the reaction of substituted pyrazines with appropriate carboxylic acid derivatives under controlled conditions. The synthesis routes can lead to different derivatives, each exhibiting distinct biological activities depending on their substituents.

Q & A

Q. What are the standard synthetic routes for N-ethylpyrazine-2-carboxamide and its derivatives?

this compound is typically synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and ethylamine. Common methods include:

- Coupling agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or isobutyl chloroformate with bases like triethylamine to activate the carboxylic acid for amide bond formation .

- Solvent systems : Dichloromethane (DCM) or 1,2-dichloroethane under controlled temperatures (-15°C to reflux) to optimize reaction efficiency .

- Protection strategies : Selective protection of reactive groups (e.g., amines) to prevent side reactions during multi-step syntheses .

Q. How is structural integrity validated for synthesized this compound compounds?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity (e.g., distinguishing rotamers in substituted derivatives) .

- Mass Spectrometry (ESI-MS) : For molecular weight verification .

- Chromatography : Column chromatography (silica gel, CH₂Cl₂/MeOH) or HPLC to isolate and quantify purity .

Q. What initial biological screening approaches are used for this compound class?

- In vitro assays : Testing against bacterial strains (e.g., Mycobacterium tuberculosis) or enzymes (e.g., PET-inhibiting activity) to identify IC₅₀ values .

- Antioxidant evaluation : DPPH radical scavenging assays for reactive oxygen species (ROS) modulation .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) impact biological activity?

- Lipophilicity effects : N-Ethyl derivatives (log k = 0.163) show reduced PET-inhibiting activity compared to N-methyl analogues (IC₅₀ = 0.125–2.047 mmol/L), highlighting the role of steric hindrance and solubility .

- Heterocyclic additions : Incorporation of piperidine or benzothiazole moieties enhances target selectivity by enabling π-π stacking or hydrogen bonding with enzymes .

Q. What computational methods predict target interactions for this compound derivatives?

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking : Simulates binding affinities with receptors (e.g., DNA gyrase for antimicrobial activity) .

Q. How can contradictory data on biological activity be resolved?

- Comparative SAR studies : Systematically varying substituents (e.g., alkyl vs. aryl groups) to isolate contributing factors .

- Crystallography : Resolving 3D structures (e.g., via X-ray diffraction) to clarify binding modes and steric clashes .

Q. What strategies optimize reaction yields for scaled-up synthesis?

- Continuous flow systems : Automated reactors improve efficiency in industrial settings .

- Catalyst screening : DMAP or EDCI enhances coupling efficiency (yields up to 27–22% in multi-step routes) .

Data Contradiction Analysis

Example : N-Ethyl vs. N-methyl derivatives show conflicting IC₅₀ values in PET inhibition.

- Resolution :

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.